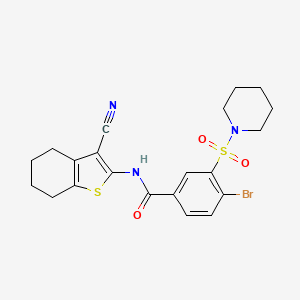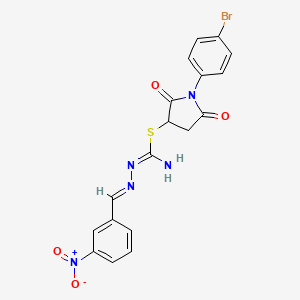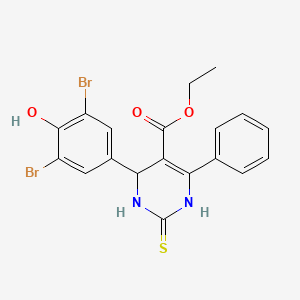![molecular formula C18H25N3O6S B14950154 N,N-bis[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B14950154.png)
N,N-bis[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound with a molecular formula of C18H25N3O6S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with morpholine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to ensure the desired transformations while minimizing side reactions.
Major Products
Applications De Recherche Scientifique
N,N-bis[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N-bis[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the morpholine rings may enhance the compound’s solubility and facilitate its interaction with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(2-morpholin-4-ylethyl)oxamide
- N-[Bis(morpholin-4-yl)phosphino-yl]-2-chloro-2,2-difluoroacetamide
- 4-amino-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Uniqueness
N,N-bis[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of morpholine rings and a benzenesulfonamide group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H25N3O6S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N,N-bis(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H25N3O6S/c22-17(19-6-10-26-11-7-19)14-21(15-18(23)20-8-12-27-13-9-20)28(24,25)16-4-2-1-3-5-16/h1-5H,6-15H2 |
Clé InChI |
YYBJEDBTSUEOLL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CN(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone](/img/structure/B14950076.png)


![4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14950093.png)

![4-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B14950112.png)

![3-phenyl-1-({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)propan-1-one](/img/structure/B14950125.png)
![N'-[(1E)-1-(5-Methyl-2-furyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B14950131.png)
![Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]-](/img/structure/B14950161.png)
![2-(2-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14950167.png)
![4-(2,4,5-Trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14950169.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B14950170.png)
